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Compound of Interest

Compound Name:
3-Bromo-5-

(trifluoromethyl)phenylacetic acid

Cat. No.: B1527523 Get Quote

An In-depth Technical Guide to 3-Bromo-5-(trifluoromethyl)phenylacetic acid

Introduction: A Versatile Scaffold for Modern Drug
Discovery
3-Bromo-5-(trifluoromethyl)phenylacetic acid, identified by CAS number 1161362-01-1, is a

substituted aryl-acetic acid derivative that has emerged as a crucial building block for

researchers in medicinal chemistry and drug development. Its molecular architecture is

distinguished by two key functional groups on the phenyl ring: a bromine atom and a

trifluoromethyl (CF3) group. This specific arrangement provides a powerful and versatile

platform for synthesizing complex molecules with tailored pharmacological profiles.

The trifluoromethyl group is a bioisostere of a methyl group but possesses profoundly different

electronic properties. Its high electronegativity and metabolic stability can significantly enhance

a molecule's lipophilicity, binding affinity, and pharmacokinetic profile, making it a highly

desirable feature in modern drug design.[1][2] The bromine atom serves as a versatile synthetic

handle, enabling a wide array of cross-coupling reactions to build molecular complexity. The

phenylacetic acid core, with its reactive carboxylic acid group, provides a straightforward point

of attachment for amide bond formation, a cornerstone of peptide and small molecule

synthesis.[1]
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This guide offers a comprehensive technical overview of 3-Bromo-5-
(trifluoromethyl)phenylacetic acid, detailing its physicochemical properties, a validated

synthetic approach, analytical characterization, and strategic applications for professionals in

the field.

Physicochemical Properties and Chemical
Identifiers
Precise identification and understanding of a compound's physical properties are fundamental

to its effective use in a laboratory setting. All quantitative data for 3-Bromo-5-
(trifluoromethyl)phenylacetic acid are summarized below.
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Property Value Source(s)

CAS Number 1161362-01-1 [3][4][5]

Molecular Formula C₉H₆BrF₃O₂ [3][4][5]

Molecular Weight 283.04 g/mol [3][4][6]

IUPAC Name

2-[3-bromo-5-

(trifluoromethyl)phenyl]acetic

acid

[5]

Synonyms

[3-bromo-5-

(trifluoromethyl)phenyl]acetic

acid, 3-Bromo-5-

(trifluoromethyl)benzeneacetic

acid

[6]

Physical Form Solid [5]

Purity Typically ≥97% [5][6]

Boiling Point 297.6 ± 35.0 °C at 760 mmHg

InChI Key
POLZAYSCKXDHKM-

UHFFFAOYSA-N
[5]

SMILES
BrC1=CC(=CC(=C1)CC(=O)O)

C(F)(F)F
[3][6]

Storage

Store at room temperature,

sealed in a dry, well-ventilated

place.

[3][7]

Safety, Handling, and Hazard Information
As with any laboratory chemical, proper handling of 3-Bromo-5-(trifluoromethyl)phenylacetic
acid is critical to ensure personnel safety. The compound is classified as hazardous, and

appropriate precautions must be taken.

GHS Classification:
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Hazard Class Code Description Source(s)

Acute Toxicity, Oral H302 Harmful if swallowed [4][5]

Skin

Corrosion/Irritation
H315 Causes skin irritation [4]

Serious Eye

Damage/Irritation
H319

Causes serious eye

irritation
[4]

Specific Target Organ

Toxicity
H335

May cause respiratory

irritation
[4]

Note: Some suppliers also list H314 (Causes severe skin burns and eye damage), indicating a

higher potential for corrosivity.[5]

Recommended Handling Procedures:

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.[4]

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear safety goggles with side-shields.[4]

Hand Protection: Wear impervious protective gloves (e.g., nitrile rubber).[4]

Skin and Body Protection: Wear a lab coat or other impervious clothing.[4]

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work

area.[5]

First Aid:

Eyes: Immediately flush with plenty of water for several minutes. Remove contact lenses if

present and easy to do. Seek prompt medical attention.[4]

Skin: Rinse skin thoroughly with water and remove contaminated clothing.[4]
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Ingestion: Do NOT induce vomiting. Wash out mouth with water and call a physician.[4]

Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support.

[4]

Synthetic Strategy and Experimental Protocol
While 3-Bromo-5-(trifluoromethyl)phenylacetic acid is commercially available,

understanding its synthesis is crucial for researchers exploring novel analogs. A robust and

common strategy for preparing substituted aryl acetic acids involves a palladium-catalyzed

Suzuki cross-coupling reaction followed by ester hydrolysis.[8]

Causality of Experimental Choices: The proposed two-step synthesis starts from the readily

available 1,3-dibromo-5-(trifluoromethyl)benzene. The key challenge is to selectively

functionalize one of the two bromine atoms. A Suzuki coupling is ideal for this transformation

due to its high functional group tolerance and reliability. Using an α-bromoacetate derivative as

the coupling partner directly installs the required acetic acid precursor. The final hydrolysis step

is a standard and high-yielding method to convert the ester to the desired carboxylic acid.

Step 1: Suzuki Coupling

Step 2: Ester Hydrolysis

1,3-Dibromo-5-
(trifluoromethyl)benzene

Intermediate Ester:
Ethyl 2-(3-bromo-5-(trifluoromethyl)phenyl)acetate

 Pd(dppf)Cl2, KOAc 
 Dioxane, 90°C 

Ethyl bromoacetate

Final Product:
3-Bromo-5-(trifluoromethyl)phenylacetic acid

 1. LiOH, THF/H2O 
 2. HCl (aq) 
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Caption: Synthetic workflow for 3-Bromo-5-(trifluoromethyl)phenylacetic acid.

Detailed Step-by-Step Protocol:

Step 1: Synthesis of Ethyl 2-(3-bromo-5-(trifluoromethyl)phenyl)acetate

To a dry, nitrogen-flushed round-bottom flask, add 1,3-dibromo-5-(trifluoromethyl)benzene

(1.0 eq), potassium acetate (KOAc, 3.0 eq), and bis(pinacolato)diboron (1.1 eq).

Add anhydrous 1,4-dioxane to the flask.

De-gas the mixture by bubbling nitrogen through it for 15 minutes.

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

Heat the reaction mixture to 90°C and stir for 4-6 hours, monitoring by TLC or LC-MS for the

consumption of the starting material and formation of the boronic ester intermediate.

Cool the reaction to room temperature. To this crude mixture, add ethyl bromoacetate (1.2

eq), an aqueous solution of sodium carbonate (Na₂CO₃, 2M, 3.0 eq), and additional

Pd(dppf)Cl₂ (0.02 eq).

Heat the mixture again to 90°C and stir for 12-16 hours until the boronic ester is consumed.

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and

brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under

reduced pressure.

Purify the crude residue by column chromatography (silica gel, eluting with a gradient of

ethyl acetate in hexanes) to yield the target ester.

Step 2: Hydrolysis to 3-Bromo-5-(trifluoromethyl)phenylacetic acid
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Dissolve the purified ester from Step 1 in a mixture of tetrahydrofuran (THF) and water (e.g.,

3:1 v/v).

Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature for 2-4

hours.

Monitor the reaction by TLC or LC-MS until all the starting ester has been consumed.

Remove the THF under reduced pressure.

Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition

of 1M hydrochloric acid (HCl). A precipitate should form.

Extract the aqueous layer with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure to yield the final product, 3-Bromo-5-
(trifluoromethyl)phenylacetic acid, typically as a solid.

Analytical Characterization and Quality Control
Confirming the identity and purity of the synthesized or purchased compound is a non-

negotiable step in any research workflow.

Expected Analytical Data:

¹H NMR: The proton nuclear magnetic resonance spectrum should show characteristic

signals for the aromatic protons (typically in the 7.5-8.0 ppm range) and a singlet for the

methylene (-CH₂-) protons adjacent to the carboxylic acid (typically around 3.7 ppm).

¹⁹F NMR: A singlet corresponding to the -CF₃ group should be observed.

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M-H]⁻

corresponding to the calculated mass (281.95 for the ⁷⁹Br isotope and 283.95 for the ⁸¹Br

isotope, in an approximate 1:1 ratio).

Purity (HPLC): Purity should be assessed by High-Performance Liquid Chromatography,

typically showing >97% for commercially available lots.[5][6]
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Quality Control Parameter Specification

Appearance White to off-white solid

Purity (by HPLC) ≥ 97.0%

Identity (by ¹H NMR) Conforms to structure

Applications in Research and Drug Development
3-Bromo-5-(trifluoromethyl)phenylacetic acid is not an end-product but a strategic

intermediate. Its value lies in its bifunctional nature, allowing for sequential and site-selective

modifications.

Role as a Scaffold: The compound serves as a rigid scaffold to which pharmacophores can be

attached. The trifluoromethyl group and bromine atom pre-orient these attachments in a meta-

relationship, which can be crucial for fitting into a protein's binding pocket.

Amide Coupling: The carboxylic acid is readily activated (e.g., using HATU or EDC/HOBt) for

coupling with a wide range of primary or secondary amines, forming a stable amide bond.

This is the most common initial step to incorporate the scaffold into a larger molecule.

Further Functionalization: After the initial amide coupling, the bromine atom remains

available for subsequent reactions, most commonly palladium-catalyzed cross-couplings like

Suzuki, Sonogashira, or Buchwald-Hartwig aminations. This allows for the introduction of

diverse aryl, heteroaryl, alkyne, or amine groups, enabling the rapid generation of a library of

analogs for structure-activity relationship (SAR) studies.
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Caption: Use of the title compound as a scaffold in a drug discovery workflow.

This dual-functionality makes the compound an efficient tool for exploring chemical space

around a target. For example, in the development of kinase inhibitors, the amide portion could

interact with the hinge region of the kinase, while the group installed at the bromine position

could extend into a solvent-exposed region or a secondary pocket.[1]

Conclusion
3-Bromo-5-(trifluoromethyl)phenylacetic acid is a high-value chemical intermediate whose

utility is rooted in its carefully designed structure. The combination of a reactive carboxylic acid,

a versatile bromine handle, and the pharmacologically beneficial trifluoromethyl group makes it

an indispensable tool for medicinal chemists. A thorough understanding of its properties, safe

handling procedures, and synthetic potential allows researchers to fully leverage this scaffold in

the design and synthesis of novel therapeutics and chemical probes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1527523?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

